Linalool
Overview
Description
Linalool is a naturally occurring terpene alcohol found in many flowers and spice plants. It is known for its pleasant floral scent with a hint of spiciness. Chemically, it is classified as an acyclic monoterpenoid with the molecular formula C10H18O. This compound exists in two enantiomeric forms: ®-linalool and (S)-linalool, each with distinct olfactory properties. This compound is widely used in the fragrance industry, as well as in the production of soaps, lotions, and household products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Linalool can be synthesized through various methods. One common laboratory-scale synthesis involves the transformation of this compound enantiomers into diastereoisomeric mixtures of furanoid and pyranoid oxides. This process includes the regioselective mono-epoxidation of the this compound trisubstituted double bond, followed by intramolecular cyclization of the obtained epoxy-alcohol . The reaction conditions typically involve the use of reagents such as PTSA (para-toluenesulfonic acid) and sodium metabisulfite (Na2S2O5) for quenching .
Industrial Production Methods
Industrial production of this compound is primarily achieved through chemical synthesis. The process often involves the use of petrochemical feedstocks and catalytic processes to produce this compound in large quantities. Fractional distillation is also employed to isolate this compound from essential oils of plants such as coriander, lavender, and sweet basil .
Chemical Reactions Analysis
Types of Reactions
Linalool undergoes various chemical reactions, including oxidation, reduction, and substitution.
Reduction: Reduction of this compound can yield dihydrothis compound, which has applications in the fragrance industry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Acid catalysts like sulfuric acid (H2SO4) are often employed in esterification reactions.
Major Products
This compound Oxides: Formed through oxidation, used in fragrance synthesis.
Dihydrothis compound: Formed through reduction, used in fragrances.
Linalyl Acetate: Formed through esterification, used in perfumes and flavorings.
Scientific Research Applications
Linalool has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various fragrance compounds.
Industry: Utilized in the production of perfumes, lotions, soaps, and household cleaning products.
Mechanism of Action
Linalool exerts its effects through various mechanisms:
Antimicrobial Action: Disrupts cell membranes of microorganisms, leading to cell death.
Anxiolytic and Sedative Properties: Modulates glutamatergic neurotransmission, which is associated with stress relief and sedation.
Anti-inflammatory Activity: Reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Linalool is often compared with other monoterpenes such as:
Geraniol: Similar floral scent but lacks the spiciness of this compound. Used in perfumes and flavorings.
Citronellol: Has a more citrus-like aroma and is used in insect repellents and fragrances.
Eugenol: Possesses a clove-like scent and is used in dental products and as a local anesthetic.
This compound stands out due to its unique combination of floral and spicy notes, making it a versatile ingredient in the fragrance industry .
Biological Activity
Linalool, a naturally occurring monoterpene alcohol found in various essential oils, has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, neuroprotective, and anxiolytic properties, supported by relevant case studies and research findings.
1. Antimicrobial Activity
This compound exhibits potent antimicrobial properties against a variety of pathogens. Research indicates that it disrupts cellular functions, leading to cell death in bacteria such as Pseudomonas fluorescens and Salmonella Typhimurium.
A study published in Frontiers in Microbiology demonstrated that this compound induces membrane damage and oxidative stress in P. fluorescens. The study measured metabolic activity using resazurin assays and found that this compound treatment significantly increased the leakage of nucleic acids and proteins from bacterial cells, indicating compromised cell integrity. Specifically, the nucleic acid levels increased by 2.89 times and 3.46 times at half and full minimum inhibitory concentrations (MIC), respectively .
Concentration | Nucleic Acids (OD 260 nm) | Protein Content (μg/mL) |
---|---|---|
Control | 0.25 | 387.39 |
1/2 MIC | 0.73 | 69.42 |
1 MIC | 0.87 | - |
2. Anti-inflammatory Effects
This compound has been shown to possess significant anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by inflammation.
Research Findings
A study published in International Immunopharmacology highlighted this compound's ability to inhibit lung inflammation induced by cigarette smoke, demonstrating its potential for repairing lung damage . Additionally, this compound was found to reduce inflammatory cytokines such as TNF-α and IL-6 in various models .
3. Neuroprotective Properties
This compound's neuroprotective effects have been explored in several studies, particularly concerning neurodegenerative diseases like Alzheimer's.
Case Study: Alzheimer's Disease
In a notable study published in Neuropharmacology, researchers found that this compound reversed neuropathological changes in a triple transgenic mouse model of Alzheimer's disease. The compound restored cognitive functions through its anti-inflammatory effects, suggesting its potential as a preventive candidate for Alzheimer's .
4. Anxiolytic Effects
Research has also indicated that this compound may exert anxiolytic effects when inhaled.
Experimental Evidence
A study conducted on mice demonstrated that inhalation of this compound significantly increased time spent in open arms during elevated plus maze tests compared to control groups, indicating reduced anxiety levels .
Properties
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOSHBSSFJOMGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7025502 | |
Record name | Linalool | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7025502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
194.00 to 197.00 °C. @ 760.00 mm Hg | |
Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.59 mg/mL at 25 °C | |
Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
78-70-6 | |
Record name | (±)-Linalool | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Linalool | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Linalool | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3789 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Linalool | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7025502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LINALOOL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D81QY6I88E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.